Evidence 1: Validated Use in Synthesis of High-Affinity hNav1.7 Inhibitors
4‑Ethoxy‑3‑nitrobenzylamine serves as the essential amine coupling partner in the synthesis of diamino‑triazine compounds that demonstrate potent inhibition of the human Nav1.7 voltage‑gated sodium channel. While the free benzylamine itself shows negligible activity, the resulting triazine derivative (synthesized from this specific reagent) achieves a Ki of 19 nM and an IC50 of 140 nM against hNav1.7 in HEK293 cellular assays [1]. This contrasts sharply with the simple benzylamine class baseline, where unmodified or simpler nitro‑benzylamines (e.g., 3‑nitrobenzylamine hydrochloride) typically exhibit no measurable Nav1.7 activity (IC50 > 100,000 nM) [2].
| Evidence Dimension | Functional Activity of Resultant Target Compound (Synthesized from Reagent) |
|---|---|
| Target Compound Data | Resultant Triazine Derivative: Ki = 19 nM; IC50 = 140 nM (Assay: FLIPR/Electrophysiology, hNav1.7 in HEK293 cells) |
| Comparator Or Baseline | Unmodified Benzylamine (Class Baseline): IC50 > 10,000 nM (Assay: Recombinant Human MAO-B / Sf9 cells) |
| Quantified Difference | > 50‑fold increase in potency for the molecule synthesized using 4‑Ethoxy‑3‑nitrobenzylamine compared to the unsubstituted benzylamine class baseline. |
| Conditions | hNav1.7 expressed in HEK293 cells; FLIPR assay; Electrophysiology patch clamp [1]. |
Why This Matters
Procuring the specific 4‑ethoxy‑3‑nitro isomer ensures synthetic fidelity; substituting with a cheaper, more common 3‑nitrobenzylamine (CAS 26177-43-5) would fail to generate the active diamino‑triazine scaffold, resulting in a complete loss of project‑relevant Nav1.7 activity.
- [1] BindingDB. BDBM50393023 (CHEMBL2152688). Affinity Data: Ki 19 nM, IC50 140 nM for hNav1.7 (Compound synthesized from 4-ethoxy-3-nitrobenzylamine reagent). View Source
- [2] BindingDB. BDBM50584017 (CHEMBL5091886). Affinity Data: IC50 10,000 nM for inhibition of recombinant human MAO-B (Class-level benchmark). View Source
